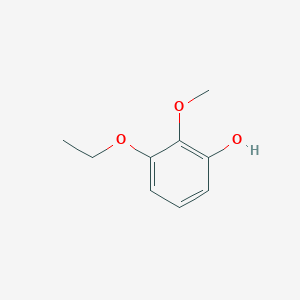

3-Ethoxy-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-ethoxy-2-methoxyphenol |

InChI |

InChI=1S/C9H12O3/c1-3-12-8-6-4-5-7(10)9(8)11-2/h4-6,10H,3H2,1-2H3 |

InChI Key |

UPCNQMQWKHCUMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 2 Methoxyphenol and Analogues

Classical and Contemporary Approaches to Phenolic Ether Synthesis

The formation of an ether bond, particularly on an aromatic ring, is a fundamental transformation in organic synthesis. The methods to achieve this range from century-old name reactions to modern catalytic systems, each with distinct advantages and limitations, especially when dealing with multifunctionalized phenols.

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com In this process, an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon, typically of an alkyl halide, to form the ether linkage. wikipedia.org

For the synthesis of phenolic ethers, the reaction involves deprotonating the phenol's hydroxyl group to form a more nucleophilic phenoxide ion. Due to the acidity of phenols, this deprotonation can be accomplished with common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), rather than requiring very strong bases. youtube.com The resulting phenoxide then attacks the alkylating agent. youtube.com

Key aspects of this synthesis include:

Mechanism: The reaction is a classic SN2 substitution. The phenoxide attacks the alkyl halide in a single, concerted step, displacing the halide leaving group. wikipedia.orgkhanacademy.org

Reactivity of Alkylating Agent: The reaction works best with methyl or primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, especially in the presence of a sterically hindered phenoxide, which can act as a base. youtube.comchemistrytalk.org

Solvent Effects: The choice of solvent can influence the reaction's rate and selectivity. Polar aprotic solvents are often used to dissolve the phenoxide salt and promote the SN2 pathway.

Table 1: Examples of Williamson Ether Synthesis with Substituted Phenols

| Phenol (B47542) Substrate | Base | Alkylating Agent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenol | NaOH | Methyl Bromide | - | Anisole | High |

| Resorcinol | NaOH | Dimethyl Sulfate | Water | 3-Methoxyphenol (B1666288) | 50% chemicalbook.com |

| p-Cresol | K₂CO₃ / TBAB | Dimethyl Carbonate | - | p-Methylanisole | 99% researchgate.net |

| Catechol | NaOH | Diethyl Sulfate | Toluene (B28343) | 2-Ethoxyphenol (B1204887) | 65% |

Data compiled from multiple sources. youtube.comchemicalbook.comresearchgate.net Conditions may vary.

When a phenol contains multiple hydroxyl groups, such as in catechol or resorcinol derivatives, achieving selective alkylation at one specific oxygen atom presents a significant challenge. The relative acidity of the hydroxyl groups and the reaction conditions play a crucial role in determining the outcome.

Regioselective C-H alkylation, where an alkyl group is added to the aromatic ring itself, is another important functionalization strategy. Modern methods often employ transition metal catalysts, such as ruthenium complexes, to direct the alkylation to a specific position, typically ortho to the hydroxyl group. organic-chemistry.org This dehydrative C-H alkylation can use readily available alcohols as alkylating agents, releasing water as the only byproduct, which is an environmentally benign approach. organic-chemistry.org For polyhydroxy phenols, selective O-alkylation often requires careful selection of bases, protecting groups, or specialized reagents to differentiate between the hydroxyl groups.

O-methylation and O-ethylation are specific instances of O-alkylation that are fundamental to modifying phenolic compounds. A variety of reagents have been developed for these transformations.

Common Methylating and Ethylating Agents:

Alkyl Halides: Iodomethane (CH₃I) and iodoethane (C₂H₅I) are highly reactive but toxic.

Dialkyl Sulfates: Dimethyl sulfate ((CH₃)₂SO₄) and diethyl sulfate ((C₂H₅)₂SO₄) are potent, effective, and commonly used alkylating agents, though they are also hazardous. chemicalbook.comresearchgate.net

Dimethyl Carbonate (DMC): A greener and less toxic alternative to dimethyl sulfate and methyl halides. It can effectively methylate phenols, often at elevated temperatures or under phase-transfer catalysis conditions. researchgate.net

Alcohols: In the presence of certain catalysts, alcohols like methanol can be used for vapor-phase methylation, a process often employed in industrial settings. google.commdpi.com

The choice of reagent and conditions can influence not only the O-alkylation but also potential side reactions like C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen. mdpi.com For instance, the methylation of phenol with methanol over certain catalysts can lead to ortho-alkylation, producing o-cresol and 2,6-xylenol as byproducts. mdpi.com

Table 2: Comparison of Common Alkylating Agents for Phenols

| Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Alkyl Halides (e.g., CH₃I) | Base (K₂CO₃, NaOH), Solvent (Acetone, DMF) | High reactivity | High toxicity, potential for side reactions |

| Dialkyl Sulfates (e.g., (CH₃)₂SO₄) | Base (NaOH), Solvent (Water, Toluene) | Very effective, high yield | Highly toxic and corrosive |

| Dimethyl Carbonate (DMC) | Base (K₂CO₃), PTC, 90-160°C | Low toxicity, environmentally friendly researchgate.net | Requires higher temperatures or catalyst researchgate.net |

| Methanol | Vapor phase, metal oxide catalyst, >350°C | Low cost, suitable for industrial scale | High temperatures, potential for C-alkylation google.com |

Targeted Synthesis of 3-Ethoxy-2-methoxyphenol

The synthesis of a trisubstituted phenol like this compound requires a multi-step approach with careful consideration of the order of reactions to ensure the correct placement of the functional groups.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comchadsprep.com For this compound, there are two primary C-O ether bonds that can be disconnected.

Disconnection of the Ethoxy Group (Route A): This disconnection leads to a precursor, 2-methoxy-1,3-dihydroxybenzene (3-hydroxyguaiacol) , and an ethylating agent. This is a logical step, as the final step would be a selective ethylation.

Disconnection of the Methoxy (B1213986) Group (Route B): This disconnection points to 3-ethoxy-1,2-dihydroxybenzene (3-ethoxycatechol) as an intermediate, which would then be methylated.

Both routes converge on a common precursor type: a dihydroxy-anisole or dihydroxy-phenetole. The key challenge lies in the synthesis of these dihydroxy intermediates. A plausible and readily available starting material for such a structure is a compound like o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Demethylation of o-vanillin can yield 2,3-dihydroxybenzaldehyde, a versatile intermediate. chemicalbook.com

Proposed Retrosynthetic Pathway:

Target: this compound

Disconnect C-O (ethoxy): ← 3-Hydroxyguaiacol + Ethylating Agent

Simplify: ← 2,3-Dihydroxybenzaldehyde (from o-vanillin via demethylation)

Functional Group Interconversion: ← o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

Starting Material: Guaiacol (B22219) (via formylation)

This analysis suggests that a practical synthesis would involve functionalizing a readily available starting material like guaiacol or o-vanillin.

As no direct, single-step synthesis for this compound is prominently documented, its creation would likely rely on a multi-step sequence based on the principles outlined above. A plausible forward synthesis, building upon the retrosynthetic analysis, could be proposed.

Proposed Synthetic Route from o-Vanillin:

Protection of the Phenolic Group: The free hydroxyl group in o-vanillin would first be protected (e.g., as a benzyl ether) to prevent it from reacting in subsequent steps.

Baeyer-Villiger Oxidation: The aldehyde functional group can be converted into a formate ester using a peroxy acid (e.g., m-CPBA).

Hydrolysis: The formate ester and the protecting group can be removed via hydrolysis to yield 2-methoxy-1,3-dihydroxybenzene (3-hydroxyguaiacol).

Selective Ethylation: The final step would be the selective ethylation of the more acidic hydroxyl group at the 3-position. This selectivity can be challenging and might require careful control of stoichiometry and reaction conditions (e.g., using one equivalent of base and ethyl iodide at low temperatures).

This proposed pathway highlights the strategic challenges in synthesizing highly substituted phenols, where control of regioselectivity through the use of protecting groups and specific reaction sequences is paramount.

Optimization of Reaction Conditions and Yields in Multi-step Syntheses

In the synthesis of related methoxyphenols from precursors like resorcinol, optimization has been shown to significantly improve yields. For instance, the selective monomethylation of resorcinol using dimethyl sulfate can be improved by using a phase transfer catalyst in a toluene-water system. guidechem.com An orthogonal design approach identified the optimal conditions to be a 1:1.2 ratio of resorcinol to dimethyl sulfate, a reaction temperature of 80°C, and a reaction time of 8 hours, which resulted in a yield of 66%. guidechem.com

These principles can be applied to a hypothetical multi-step synthesis of this compound. A potential route could start from 2-methoxyphenol (guaiacol), involving a protection step, followed by regioselective introduction of a hydroxyl group at the 3-position, and subsequent ethoxylation. Each of these steps would require careful optimization.

For example, in an ethoxylation step (Williamson ether synthesis), variables such as the choice of base, solvent, and temperature are critical. A weak base might lead to incomplete reaction, while a very strong base could promote side reactions. The solvent must be able to dissolve the reactants but should not react with them.

Recent advancements have highlighted the use of automated continuous flow platforms for the simultaneous optimization of multiple reaction variables. researchgate.net Bayesian optimization algorithms, for example, can efficiently explore a complex reaction space to identify optimal conditions with a minimal number of experiments. nih.govwhiterose.ac.uk This approach is particularly valuable for multi-step syntheses where the interplay between variables can be complex and non-intuitive. researchgate.net Such a system could be employed to optimize the synthesis of this compound by varying parameters like catalyst loading, temperature, and reagent ratios across the entire sequence to maximize the final product yield. whiterose.ac.uk

Table 1: Hypothetical Optimization of Ethoxylation of a Dihydroxy-methoxybenzene Precursor This table illustrates a potential optimization strategy for a key synthetic step.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 12 | 65 |

| 2 | NaH | THF | 25 | 6 | 80 |

| 3 | Cs₂CO₃ | DMF | 80 | 4 | 92 |

| 4 | K₂CO₃ | DMF | 80 | 12 | 75 |

| 5 | Cs₂CO₃ | THF | 60 | 6 | 88 |

Synthesis of Advanced Derivatives Featuring the this compound Moiety

The this compound structure is a versatile building block for synthesizing more complex molecules with potential applications in various fields of chemistry.

Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. To synthesize a Schiff base from this compound, the phenolic ring must first be functionalized with a carbonyl group, most commonly through a formylation reaction to introduce an aldehyde moiety.

A highly effective method for the ortho-formylation of phenols uses magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org This method is known for its high regioselectivity and excellent yields, even with highly substituted phenols. orgsyn.org Applying this to this compound would be expected to yield 3-ethoxy-4-formyl-2-methoxyphenol, with the formyl group directed to the position ortho to the hydroxyl group.

Once the aldehyde derivative is obtained, it can be condensed with a variety of primary amines (aliphatic or aromatic) under mild acidic or basic conditions to form the corresponding Schiff base (imine). The reaction is typically carried out in a solvent like ethanol or methanol and often involves heating to drive the reaction to completion by removing the water formed.

Reaction Scheme:

Formylation: this compound + Paraformaldehyde, MgCl₂, Et₃N → 3-Ethoxy-4-formyl-2-methoxyphenol

Schiff Base Formation: 3-Ethoxy-4-formyl-2-methoxyphenol + R-NH₂ → Schiff Base Derivative

Eugenol, a major component of clove oil, is an attractive natural starting material for the synthesis of various substituted phenols due to its ready availability and functional groups that are amenable to chemical modification. A plausible synthetic route from eugenol to a derivative of this compound could involve several key transformations:

Isomerization: The allyl group of eugenol can be isomerized to a propenyl group to form isoeugenol. This is typically achieved using a base such as potassium hydroxide.

Oxidative Cleavage: The propenyl double bond of isoeugenol can be cleaved to yield vanillin (4-hydroxy-3-methoxybenzaldehyde). This can be accomplished using oxidizing agents like potassium permanganate or through ozonolysis.

Ethylation: The free phenolic hydroxyl group of vanillin can be ethylated using an ethylating agent like bromoethane or diethyl sulfate in the presence of a base. google.com This step yields 3-ethoxy-4-methoxybenzaldehyde (B45797).

Baeyer-Villiger Oxidation: The aldehyde group can be converted into a formate ester using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Hydrolysis: Finally, hydrolysis of the formate ester under basic conditions would yield the target phenolic core, 3-ethoxy-4-methoxyphenol (B1618380), an isomer of the title compound. Synthesizing this compound would require a different starting material or a more complex series of directing and substitution reactions.

The phenolic hydroxyl group and the activated aromatic ring of this compound are ideal functionalities for constructing various heterocyclic systems.

Benzofurans: Substituted phenols can be used to synthesize benzofurans. One common method involves the reaction of the phenol with an α-halo ketone followed by intramolecular cyclization. For this compound, reaction with a reagent like chloroacetone would lead to an ether intermediate, which could then be cyclized under acidic conditions to form a substituted benzofuran.

Coumarins: The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. Reacting this compound with a β-ketoester such as ethyl acetoacetate would be expected to yield a poly-substituted coumarin derivative. The regioselectivity would be influenced by the directing effects of the existing alkoxy and hydroxyl groups.

Benzoxazines: These heterocycles can be formed through the reaction of a phenol, a primary amine, and formaldehyde (a Mannich-type condensation). The reaction of this compound with an amine and formaldehyde would lead to the formation of a dihydro-1,3-benzoxazine ring fused to the phenolic core.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups (hydroxyl, methoxy, and ethoxy). The positions for substitution are directed by these groups, primarily to the positions ortho and para to the powerful activating hydroxyl group.

Nitration: Nitration can be achieved using a mild nitrating agent, such as dilute nitric acid or ferric nitrate (B79036), to avoid oxidation of the sensitive phenol ring. researchgate.net The nitro group would be expected to add at the positions ortho or para to the hydroxyl group. Given the substitution pattern, the most likely positions are C4 and C6.

Halogenation: Halogenation with reagents like bromine in a non-polar solvent or N-bromosuccinimide (NBS) would proceed readily, likely without a Lewis acid catalyst, to yield bromo-substituted derivatives.

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds. Friedel-Crafts acylation, for instance, using an acyl chloride and a Lewis acid catalyst, would introduce an acyl group onto the ring, though the reaction conditions must be carefully controlled to prevent complexation of the catalyst with the oxygen atoms.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | 3-Ethoxy-2-methoxy-4-nitrophenol / 3-Ethoxy-2-methoxy-6-nitrophenol |

| Bromination | Br₂ in CCl₄ | 4-Bromo-3-ethoxy-2-methoxyphenol / 6-Bromo-3-ethoxy-2-methoxyphenol |

| Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-3-ethoxy-2-methoxyphenol / 6-Acetyl-3-ethoxy-2-methoxyphenol |

Chiral Synthesis of Related Compounds and Intermediates

Introducing chirality into structures related to this compound can be achieved through several strategies, often focusing on the synthesis of chiral side chains that are subsequently attached to the phenolic ring, or through asymmetric reactions that functionalize the ring or its substituents.

One approach involves the use of chiral building blocks derived from natural sources, such as amino acids or terpenes, which can be elaborated and then coupled to the pre-formed phenolic core. For example, a chiral side chain could be introduced via a Mitsunobu reaction or by etherification with a chiral electrophile.

Another strategy is asymmetric catalysis. For instance, if a pro-chiral ketone derivative of this compound were synthesized (e.g., an acetyl derivative), it could undergo asymmetric reduction using a chiral catalyst (such as a Noyori-type ruthenium catalyst or a CBS catalyst) to produce a chiral secondary alcohol.

Furthermore, chiral intermediates can be synthesized through enantioselective versions of common organic reactions. For example, a chiral auxiliary could be used to direct a stereoselective alkylation on a side chain attached to the phenolic ring. While specific examples for this compound are not prominent in the literature, the principles of asymmetric synthesis are broadly applicable to the functional groups present in the molecule and its derivatives.

Reactivity and Mechanistic Studies of 3 Ethoxy 2 Methoxyphenol

General Reaction Profiles of Alkoxyphenols

Alkoxyphenols, such as 3-Ethoxy-2-methoxyphenol, exhibit a rich and varied reactivity. The phenolic hydroxyl group imparts weak acidity and, along with the alkoxy groups, strongly activates the aromatic ring towards electrophilic aromatic substitution. website-files.comwikipedia.org The oxygen atoms in all three substituents possess lone pairs of electrons, which they donate into the aromatic π-system through resonance. organicchemistrytutor.comlibretexts.org This increased electron density makes the ring highly nucleophilic and prone to attack by electrophiles. wikipedia.org

The primary reaction pathways for alkoxyphenols can be broadly categorized as:

Ether Cleavage : The C-O bonds of the methoxy (B1213986) and ethoxy groups can be broken under various conditions, often involving strong acids or catalytic reduction. wikipedia.orgchemistrysteps.com

Electrophilic Aromatic Substitution (EAS) : The activated ring readily undergoes reactions like halogenation, nitration, and Friedel-Crafts acylation/alkylation. wikipedia.orgwikipedia.org The positions of substitution are dictated by the directing effects of the existing groups.

Oxidation : The phenol (B47542) moiety can be susceptible to oxidation, which can lead to quinone-type structures or ring-opening under harsh conditions. rsc.org

The specific reactivity of this compound is a direct consequence of the combined electronic effects of its substituents.

Investigation of Ether Cleavage Reactions

Ether cleavage is a significant reaction for alkoxyphenols, representing a key step in the depolymerization and upgrading of lignin (B12514952), a complex biopolymer for which compounds like this compound serve as models. mdpi.comrsc.org Cleavage typically targets either the alkyl-oxygen (Calkyl–O) bond or the aryl-oxygen (Caryl–O) bond. Traditional methods often employ strong acids like HBr or HI, which protonate the ether oxygen to facilitate nucleophilic attack. chemistrysteps.commasterorganicchemistry.comopenstax.org However, recent research has focused on catalytic methods that operate under milder conditions.

Electrocatalytic hydrogenation (ECH) has emerged as a promising technique for cleaving aryl-ether bonds under ambient temperature and pressure. researchgate.net This method uses an electric current to generate reactive hydrogen species on a catalyst surface, which then participate in hydrogenolysis reactions. For lignin model compounds, ECH can effectively cleave C-O linkages. researchgate.netosti.gov

Studies on related alkoxyphenols, such as guaiacol (B22219) (2-methoxyphenol), demonstrate that ECH over catalysts like skeletal nickel can lead to the scission of the aryl-ether bond. osti.gov The process involves the reductive cleavage of the Caryl-OCH₃ bond, followed by hydrogenation of the aromatic ring. osti.gov The reactivity of different aryl ether linkages can vary, with research on lignin dimers showing the reaction rate for C-O bond cleavage decreases in the order of α-O-4 > 4-O-5 > β-O-4 linkages. bates.edu

| Reactant | Catalyst | Conditions | Major Products | Citation |

| Lignin Model Dimers | Pt/C | 80 °C, 25 mA cm⁻² | Hydrodeoxygenation products (>90%) | researchgate.netbates.edu |

| Guaiacol | Skeletal Nickel | Aqueous solution | Cyclohexanol (B46403) | osti.gov |

Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from organic compounds using hydrogen. It is a critical technology for upgrading biomass-derived oils into hydrocarbon fuels. nih.govresearchgate.net For a molecule like this compound, HDO involves a complex network of reactions including hydrogenation, hydrogenolysis, demethoxylation, and dehydration. nih.gov

Using guaiacol as a well-studied analog, the HDO process can proceed through several pathways. cardiff.ac.uk

Demethoxylation (DMO) Pathway : Direct cleavage of the Caryl–OCH₃ bond to form a catechol-like intermediate (in the case of this compound, this would be 3-ethoxyphenol), followed by further deoxygenation. nih.govresearchgate.net

Dehydroxylation (DOH) Pathway : Removal of the phenolic hydroxyl group to form an alkoxybenzene intermediate (e.g., 1-ethoxy-2-methoxybenzene).

Hydrogenation (HYD) Pathway : Saturation of the aromatic ring first to produce an alkoxy-substituted cyclohexanol, followed by C-O bond cleavage. nih.gov

The selectivity of these pathways is highly dependent on the catalyst and reaction conditions. cardiff.ac.ukresearchgate.net For instance, studies on guaiacol HDO have shown that cobalt-based catalysts may favor the demethoxylation route to produce cyclohexanol, while nickel catalysts can favor the hydrogenation route to yield 2-methoxycyclohexanol. nih.govresearchgate.net The choice of catalyst is therefore crucial in directing the reaction toward desired products. cardiff.ac.uk

| Catalyst System | Preferred HDO Pathway for Guaiacol | Key Intermediates/Products | Citation |

| Co/ZrP | Demethoxylation (PHE route) | Phenol, Cyclohexane | researchgate.net |

| Ni/ZrP | Hydrogenation (2-M route) | 2-Methoxycyclohexanol | researchgate.net |

| NiMo/Al₂O₃-TiO₂ | Demethylation | Catechol, Methane | researchgate.net |

| Co/rGO | Demethoxylation followed by Hydrogenation | Phenol, Cyclohexanol | nih.gov |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl, methoxy, and ethoxy groups. wikipedia.orgchemistrytalk.orgwikipedia.org These groups increase the electron density of the ring, particularly at the ortho and para positions relative to each substituent, making it more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.orgyoutube.com

All three substituents (-OH, -OCH₃, -OC₂H₅) are classified as activating, ortho-, para-directing groups. libretexts.orglibretexts.orgfiveable.me They direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions are numbered as follows: C1(-OH), C2(-OCH₃), C3(-OC₂H₅), C4, C5, C6.

The -OH group at C1 directs to C2 (blocked), C6, and C4.

The -OCH₃ group at C2 directs to C1 (blocked), C3 (blocked), and C5.

The -OC₂H₅ group at C3 directs to C2 (blocked), C4, and C6.

Based on a consensus of the directing effects, the most activated positions for electrophilic attack are C4, C5, and C6 . The hydroxyl group is generally the strongest activating group, followed by the alkoxy groups. libretexts.org The steric bulk of the substituents can also influence regioselectivity, with attack at the less hindered positions often being favored. chemistrytalk.org Therefore, substitution at C5 (para to the hydroxyl group) and C6 (ortho to the hydroxyl and para to the ethoxy group) would be strongly favored. The precise product distribution would depend on the specific electrophile and reaction conditions. chemistrytalk.orgacs.org

Due to the high reactivity of the phenol ring system, EAS reactions can often be carried out under milder conditions than those required for benzene itself. wikipedia.orglibretexts.org For instance, halogenation of phenols can proceed readily without a Lewis acid catalyst. wikipedia.org

However, catalysts can still be employed to control selectivity and promote specific reactions:

Friedel-Crafts Reactions : While highly activated phenols can undergo over-reaction or complexation with Lewis acid catalysts like AlCl₃, milder catalysts or alternative procedures may be used. wikipedia.org For some activated aromatic compounds, peracid oxidation catalyzed by p-toluene sulfonic acid can achieve hydroxylation, which is mechanistically an electrophilic substitution. nih.gov

Nitration : Direct nitration with concentrated nitric acid can lead to oxidation and the formation of tarry by-products. libretexts.org Using dilute nitric acid can yield mononitrated products. wikipedia.org

Specialized Catalysis : Recent research has explored novel catalytic systems to achieve unconventional regioselectivity. For example, a Bi(V)-mediated electrophilic arylation has been developed for the meta-selective C-H arylation of sterically hindered phenols, overcoming the natural ortho/para directing effects. nih.gov

For a polysubstituted and highly activated molecule like this compound, controlling the extent of substitution (mono- vs. poly-substitution) is a key challenge. website-files.comlibretexts.org Attenuating the activating effect of the hydroxyl group, for example through acetylation, can be a strategy to achieve more controlled substitution. libretexts.org

Nucleophilic Substitution Reactions on the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for nucleophilic substitution reactions, most notably etherification. The acidic nature of the phenolic proton allows for its ready deprotonation by a base to form a highly nucleophilic phenoxide ion. This ion can then react with various electrophiles, such as alkyl halides, to form new ether linkages. This process is exemplified by the Williamson ether synthesis. byjus.comlearncbse.in

In a typical Williamson synthesis involving this compound, the compound would be treated with a base like sodium hydroxide or potassium carbonate to generate the corresponding sodium or potassium 3-ethoxy-2-methoxyphenoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) proceeds via an S_N2 mechanism to yield a 1-alkoxy-3-ethoxy-2-methoxybenzene derivative. byjus.comlearncbse.in The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often favoring the S_N2 pathway.

The general scheme for this reaction is as follows:

Deprotonation: this compound + Base → 3-Ethoxy-2-methoxyphenoxide ion + Conjugate acid

Nucleophilic Attack: 3-Ethoxy-2-methoxyphenoxide ion + Alkyl Halide → 1-Alkoxy-3-ethoxy-2-methoxybenzene + Halide ion

Other etherification methods include reactions with alkyl carboxylates in the presence of a carboxylic acid salt catalyst. google.com Furthermore, transetherification reactions, for instance, converting a methoxy ether to an ethoxy ether, can be achieved using catalysts like γ-Al2O3 in supercritical ethanol. researchgate.net

| Reaction Type | Electrophile | Typical Base/Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (e.g., R-X) | NaOH, KOH, K₂CO₃ | DMF, DMSO, Acetone | Alkyl Phenyl Ether |

| O-Alkylation | Dialkyl Sulfate (e.g., (R)₂SO₄) | NaOH, KOH | Water, Dichloromethane | Alkyl Phenyl Ether |

| Etherification | Alkyl Carboxylate | Alkali Metal Carboxylate | Excess Carboxylate or inert solvent | Alkyl Phenyl Ether |

Metalation and Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating the deprotonation of a proton at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the methoxy, ethoxy, and hydroxyl (or its protected form) groups all function as potential DMGs. organic-chemistry.orgscribd.com The oxygen atoms of these groups act as Lewis bases, chelating the lithium cation and directing the strong base to deprotonate one of the neighboring C-H bonds on the aromatic ring. wikipedia.orgbaranlab.org

Given the substitution pattern of this compound, there are three available positions on the ring for deprotonation: C-4, C-5, and C-6. The relative directing ability of the substituents and steric hindrance will determine the site of metalation. The methoxy group is a well-established, strong directing group. organic-chemistry.orgwikipedia.org The hydroxyl group, when deprotonated to an alkoxide, is also a powerful DMG. The ethoxy group is expected to have a similar directing ability to the methoxy group. Competition between these directing groups would lead to a mixture of lithiated intermediates, which can then be trapped by various electrophiles (e.g., aldehydes, ketones, CO₂, silyl halides) to introduce new functional groups at specific positions on the aromatic ring.

| Directing Group(s) | Potential Site of Lithiation | Notes |

|---|---|---|

| 2-Methoxy and 3-Ethoxy | C-4 | The C-4 position is ortho to the ethoxy group. |

| 1-Hydroxy (as lithiated phenoxide) and 2-Methoxy | C-6 | The C-6 position is ortho to the powerful phenoxide directing group. |

| 3-Ethoxy | C-4 | Directed lithiation ortho to the ethoxy group. |

Oxidative Transformations and Pathways

The oxidation of this compound, similar to its parent compound guaiacol (2-methoxyphenol), can lead to a variety of products depending on the oxidant and reaction conditions. nih.govinformahealthcare.com The electron-rich aromatic ring is susceptible to oxidation, which can result in the formation of quinones, ring-opened products, or polymeric materials. nih.govpsu.edutandfonline.com

One common oxidative pathway for guaiacol derivatives involves conversion to the corresponding ortho-quinone. nih.govtandfonline.com This transformation typically involves the oxidation of the phenolic hydroxyl group and the cleavage of the C-H bond at the C-6 position. The formation of o-quinones is thermodynamically favored in many environments. nih.govtandfonline.com

Enzymatic oxidation, for example using lignin peroxidase, is another important transformation pathway. psu.eduresearchgate.net Such reactions often proceed via radical mechanisms, where the initial step is the one-electron oxidation of the phenol to a phenoxy radical. This radical can then undergo further reactions, including dimerization or polymerization, leading to products like tetraguaiacol in the case of guaiacol. psu.eduresearchgate.net

Oxidative cleavage of the ether linkages (demethylation or de-ethylation) can also occur, particularly under more forceful conditions or through specific radical processes. nih.govtandfonline.com Theoretical studies on guaiacol show that the O-C bond dissociation enthalpy of the methoxy group is significantly lower than the phenolic O-H bond, especially in the corresponding phenoxide anion, suggesting this as a potential reaction pathway. nih.govtandfonline.com

Mechanistic Elucidation of Novel Reaction Pathways

Understanding the kinetics and transition states of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. While specific kinetic data for this exact compound is scarce, studies on analogous methoxyphenols provide valuable insights.

For instance, the gas-phase reactions of methoxyphenols with nitrate (B79036) radicals have been studied, revealing rate constants on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Such studies often employ relative kinetic methods and are supported by theoretical calculations using Density Functional Theory (DFT) to analyze the transition states and reaction energies. researchgate.net DFT calculations can identify the most favorable reaction pathways, such as the preferred sites for radical addition to the aromatic ring. researchgate.net For example, in the reaction of NO₃ with methoxyphenols, ipso-addition at the carbon bearing the hydroxyl group is often a favored site. researchgate.net

In enzymatic reactions, such as the oxidation of guaiacol by lignin peroxidase, the kinetics often follow the Michaelis-Menten model. psu.eduresearchgate.net Pre-steady-state kinetic analyses have been used to determine the rate constants for the reaction of the substrate with different oxidized states of the enzyme. psu.eduresearchgate.net These mechanistic studies help to elucidate the step-by-step process of the catalytic cycle.

Catalysts and solvents play a pivotal role in directing the reactivity of this compound. Their influence is evident in all the reaction classes discussed.

In Nucleophilic Substitution: The choice of base and solvent in Williamson ether synthesis determines the rate and efficiency of the reaction. byjus.com Phase-transfer catalysts, such as tetrabutylammonium bromide, can be employed to facilitate reactions between reactants in different phases (e.g., an aqueous base and an organic substrate). google.com

In Metalation: For DoM reactions, coordinating solvents like tetrahydrofuran (THF) are essential to solvate the organolithium reagent. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the rate of metalation. baranlab.org

In Oxidative Transformations: The outcome of oxidation is highly dependent on the catalyst. For example, Re₂O₇ has been shown to catalyze the demethoxylation of guaiacol in ethanol, leading to phenol and various alkylphenols. aalto.fi In contrast, enzymatic catalysts like lignin peroxidase specifically promote oxidative coupling. psu.eduresearchgate.net The presence of a mediator, such as veratryl alcohol, can also stimulate the rate of enzymatic oxidation. psu.eduresearchgate.net

The solvent can also act as a reactant. For example, in the reductive catalytic fractionation of biomass, the alcohol solvent (e.g., methanol or ethanol) can participate in solvolysis and alkylation reactions, influencing the final product distribution. rsc.org Similarly, in the transetherification of guaiacol, supercritical ethanol acts as both the solvent and the etherifying agent. researchgate.net

Theoretical and Computational Chemistry of 3 Ethoxy 2 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the spectroscopic characteristics of molecules. For 3-ethoxy-2-methoxyphenol, methods like Density Functional Theory (DFT) are commonly employed to model its behavior at the atomic level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is dictated by the interplay of the phenolic hydroxyl group, the methoxy (B1213986) group, and the ethoxy group attached to the benzene (B151609) ring. Molecular orbital (MO) theory provides a powerful tool to understand the distribution of electrons and predict the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontiers of electron donation and acceptance, respectively.

In analogous substituted phenols, the HOMO is typically a π-orbital with significant contributions from the oxygen atom of the hydroxyl group and the aromatic ring, indicating that this region is susceptible to electrophilic attack. The LUMO is generally a π*-antibonding orbital distributed over the aromatic ring, signifying its ability to accept electrons. The presence of the electron-donating methoxy and ethoxy groups is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted phenol (B47542).

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | π*-antibonding orbital of the aromatic system |

| HOMO | -6.2 | π-orbital with major contributions from the phenolic oxygen and the aromatic ring |

| HOMO-LUMO Gap | 4.7 | Indicates the molecule's kinetic stability and resistance to electronic excitation |

Note: The values in this table are illustrative and based on typical calculations for similar phenolic compounds. Actual values for this compound would require specific calculations.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Transitions for Mechanistic Insight)

Computational methods can predict various spectroscopic properties, offering insights that complement experimental data.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT, can aid in the assignment of experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the O-H stretching of the phenolic group, C-O stretching of the methoxy and ethoxy groups, and various aromatic C-H and C-C vibrations. The calculated frequencies can help in understanding how factors like hydrogen bonding affect the vibrational spectrum. For instance, the O-H stretching frequency is sensitive to the formation of intramolecular hydrogen bonds. Studies on related methoxy- and ethoxy-benzaldehydes have demonstrated the accuracy of periodic DFT calculations in assigning vibrational modes. mdpi.com

Electronic Transitions: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculations can determine the energies of electronic transitions and the corresponding oscillator strengths. For this compound, the electronic spectrum is expected to be characterized by π → π* transitions within the aromatic ring. The substitution pattern with alkoxy groups will influence the position and intensity of these absorption bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Phenolic Compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenolic -OH | O-H Stretch (free) | ~3600 |

| Phenolic -OH | O-H Stretch (H-bonded) | ~3400-3500 |

| Methoxy -OCH₃ | C-H Stretch | ~2850-2950 |

| Ethoxy -OCH₂CH₃ | C-H Stretch | ~2870-2980 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

Note: These are typical frequency ranges and the exact values for this compound would be influenced by its specific conformation and intermolecular interactions.

Proton Affinity and Gas Basicity Determinations

Proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's intrinsic basicity in the absence of solvent effects. libretexts.orgwikipedia.org These properties can be reliably calculated using high-level quantum chemical methods. For this compound, protonation can occur at several sites, including the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups.

Computational studies on guaiacol (B22219) and its derivatives have shown that the preferred site of protonation can be determined by comparing the calculated proton affinities for each potential site. researchgate.net The electron-donating nature of the ethoxy and methoxy groups is expected to increase the proton affinity of the phenolic oxygen, making it a likely site of protonation. Accurate calculations of PA and GB are crucial for understanding the behavior of this molecule in various chemical environments, particularly in acid-catalyzed reactions. nih.govresearchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical to its physical and chemical properties.

Intramolecular Hydrogen Bonding Networks

A key feature of 2-alkoxyphenols is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen atom of the adjacent alkoxy group. researchgate.netrsc.orgrsc.orgmdpi.com In this compound, an intramolecular hydrogen bond can form between the hydroxyl group at position 1 and the methoxy group at position 2. This interaction would lead to a more planar and rigid conformation.

Tautomerism Studies (e.g., Enol-Imine Tautomerism in Derivatives)

While this compound itself is not expected to exhibit significant tautomerism, its derivatives, particularly Schiff bases formed from the reaction of a corresponding aldehyde with an amine, can undergo enol-imine ⇌ keto-amine tautomerism. asianpubs.orgnih.govasianpubs.orgresearchgate.netnih.gov

In a Schiff base derived from 3-ethoxy-2-hydroxybenzaldehyde, an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen stabilizes the enol-imine tautomer. However, depending on the solvent and the nature of the substituent on the imine nitrogen, a proton transfer can occur to form the keto-amine tautomer. Computational studies can be employed to calculate the relative energies of these tautomers and the energy barrier for their interconversion. These studies are crucial for understanding the reactivity and spectroscopic properties of such derivatives in different environments.

Molecular Dynamics Simulations to Explore Conformational Space

No specific molecular dynamics (MD) simulations for this compound have been identified in the public domain. MD simulations are crucial for understanding the flexibility of the ethoxy and methoxy groups and the orientation of the hydroxyl group, which in turn govern the molecule's interactions and reactivity. Such simulations would provide insights into the dominant conformations in different environments and the energetic barriers between them. Without these studies, a quantitative description of the conformational landscape of this compound remains speculative.

Reaction Pathway Modeling and Energetics

Activation Energies and Reaction Coordinate Analysis

Detailed quantum mechanical calculations to determine the activation energies and reaction coordinates for reactions involving this compound are absent from the available literature. This type of analysis is fundamental for understanding reaction mechanisms, predicting reaction rates, and identifying transition states. For example, in processes like oxidation or etherification, identifying the lowest energy pathway is critical for controlling the reaction outcome. While studies exist for simpler related molecules like guaiacol, these findings cannot be directly extrapolated to this compound due to the electronic and steric influence of the ethoxy group.

Catalytic Cycle Investigations

There is a lack of published research detailing the catalytic cycles involving this compound. Computational investigations of catalytic cycles typically involve modeling the interaction of the substrate with a catalyst, mapping the energy profile of each step in the cycle, and identifying the rate-determining step. Such studies are vital for designing and optimizing catalysts for the transformation of this compound into other valuable chemicals. Without these computational models, any proposed catalytic mechanism remains hypothetical.

Computational Prediction of Reactivity and Selectivity

No specific computational studies predicting the reactivity and selectivity of this compound have been found. Modern computational chemistry employs various descriptors and models, such as frontier molecular orbital (FMO) analysis and electrostatic potential maps, to predict how a molecule will react at different sites. This information is invaluable for predicting the outcomes of electrophilic and nucleophilic attacks, as well as pericyclic reactions. The absence of such in silico models for this compound means that predictions of its chemical behavior are based on general principles of organic chemistry rather than specific, quantitative data.

Advanced Analytical Characterization for Mechanistic and Structural Elucidation

X-ray Crystallography of 3-Ethoxy-2-methoxyphenol Derivatives

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique unveils not only the fundamental molecular geometry but also the intricate network of non-covalent interactions that dictate the crystal packing.

Table 1: Representative Crystallographic Data for a Substituted Methoxyphenol Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 11.7570 |

| b (Å) | 10.0711 |

| c (Å) | 23.4478 |

| V (ų) | 2776.4 |

| Z | 4 |

This data is for (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol and serves as an illustrative example.

C-H...O Interactions: These are a form of weak hydrogen bond where a carbon-bound hydrogen atom acts as the hydrogen bond donor and an oxygen atom (from a hydroxyl, methoxy (B1213986), or ethoxy group) acts as the acceptor. These interactions are ubiquitous in organic crystals and contribute significantly to the stability of the crystal lattice.

C-H...π Interactions: In this type of interaction, a C-H bond points towards the electron-rich π-system of an aromatic ring. The alkyl chains of the ethoxy and methoxy groups, as well as the aromatic C-H bonds, can participate in these interactions, further stabilizing the crystal structure.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings are attracted to each other. The arrangement can be face-to-face or offset. The presence of substituents on the phenyl ring influences the geometry and strength of these interactions.

The interplay of these weak forces dictates the final three-dimensional arrangement of the molecules in the crystal, influencing properties such as melting point and solubility. The study of methoxyphenols has highlighted the importance of both inter- and intramolecular hydrogen bonds in their thermochemistry and structure acs.org.

Advanced NMR Spectroscopy for Complex Structural Assignments (beyond basic identification)

While basic 1D NMR (¹H and ¹³C) is fundamental for initial identification, advanced 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives of this compound. These experiments provide through-bond and through-space correlation information.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning carbon resonances based on their known proton assignments columbia.edunih.gov. For this compound, HSQC would definitively link each aromatic proton to its corresponding carbon, as well as the protons of the ethoxy and methoxy groups to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems) columbia.eduyoutube.com. This is a powerful tool for piecing together the molecular skeleton. For instance, correlations would be observed between the methoxy protons and the C2 carbon of the phenyl ring, and between the ethoxy protons and the C3 carbon, confirming the substitution pattern.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings, typically through three bonds (³JHH). In the aromatic region of this compound, COSY would show correlations between adjacent protons on the ring, aiding in their sequential assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY and ROESY are particularly useful for determining the preferred conformation of flexible parts of the molecule, such as the ethoxy group, and for establishing the relative stereochemistry in more complex derivatives.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| HSQC | ¹H-¹³C (¹JCH) | Direct C-H connectivity |

| HMBC | ¹H-¹³C (²⁻³JCH) | Long-range C-H connectivity, skeletal structure |

| COSY | ¹H-¹H (³JHH) | H-H spin-spin coupling networks |

| NOESY/ROESY | ¹H-¹H (through space) | Spatial proximity of protons, conformation |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure from fragmentation patterns. In the context of this compound, MS is crucial for confirming the identity of synthesized products and for monitoring the progress of reactions.

The electron ionization (EI) mass spectrum of a methoxyphenol typically shows a prominent molecular ion peak. Fragmentation often involves the loss of a methyl radical from the methoxy group or the loss of formaldehyde researchgate.net. For ethoxy-substituted phenols, a characteristic loss of an ethyl radical or ethene can be expected. The fragmentation patterns of methoxy- and dimethoxy-phenyl acetates, for instance, are dominated by the initial loss of ketene to form the corresponding phenol (B47542) molecular ion, with subsequent fragmentation depending on the substituent positions rsc.org.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for analyzing reaction mixtures. These methods separate the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of reactants, intermediates, and products. This is invaluable for optimizing reaction conditions and for identifying potential byproducts. For example, LC-ES-MS/MS has been successfully used to identify dilignols from the oxidative cross-coupling of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] nih.gov. Furthermore, derivatization followed by GC-MS is a common strategy for the analysis of phenolic compounds in complex matrices researchgate.netresearchgate.net.

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of information about reaction kinetics, mechanisms, and the presence of transient intermediates.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a powerful tool for monitoring reactions in solution. An ATR probe is immersed directly into the reaction mixture, and spectra are collected at regular intervals. The change in absorbance of characteristic vibrational bands corresponding to reactants and products can be used to generate concentration profiles over time, from which kinetic information can be extracted youtube.com. For reactions involving this compound, one could monitor the disappearance of a reactant's characteristic peak or the appearance of a product's peak. For instance, in an etherification reaction, the O-H stretching band of the starting phenol would decrease in intensity, while C-O stretching bands of the ether product would increase. ATR-FTIR has been used to study the kinetics of rapid reactions at interfaces and to investigate the role of phenolic groups in interactions with metal hydroxides nih.govnih.gov.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is well-suited for in situ reaction monitoring. It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. In situ Raman spectroscopy has been successfully employed to monitor and control heterogeneous etherification reactions, providing real-time data on the concentrations of reactants and products researchgate.netacs.org. This would be highly applicable to studying the synthesis of this compound.

By applying these advanced spectroscopic methods, a detailed understanding of the reaction progress can be achieved, leading to improved process control and efficiency.

Table 3: Spectroscopic Techniques for In Situ Monitoring of Reactions Involving Phenols

| Technique | Principle | Information Obtained |

| ATR-FTIR | Infrared absorption | Concentration profiles of reactants and products, reaction kinetics |

| Raman | Inelastic light scattering | Real-time compositional changes, reaction kinetics, suitable for aqueous systems |

Role of 3 Ethoxy 2 Methoxyphenol As a Building Block in Advanced Organic Synthesis and Materials Science

A Precursor in the Synthesis of Complex Chemical Architectures

The utility of 3-ethoxy-2-methoxyphenol as a foundational element extends to the construction of intricate molecular frameworks, including heterocyclic compounds and multifunctional molecules. Its inherent reactivity and substitution pattern are key to its successful application in these areas.

A Scaffold for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable starting material for their synthesis. researchgate.net The presence of the phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring allows for the construction of various heterocyclic systems.

One notable application is in the synthesis of isoindoline-based heterocycles. mdpi.com For instance, a derivative of this compound, specifically 3-ethoxy-4-methoxybenzaldehyde (B45797), is a key intermediate in the multi-step synthesis of Apremilast. mdpi.com This pharmaceutical agent contains an isoindoline-1,3-dione core and is used in the treatment of certain inflammatory conditions. The synthesis involves the condensation of an amine derived from 3-ethoxy-4-methoxybenzaldehyde with a phthalic anhydride (B1165640) derivative to form the final heterocyclic structure. mdpi.com

Furthermore, the core structure of 2-methoxyphenols, to which this compound belongs, is a common motif in the synthesis of various other heterocyclic systems with potential biological activity. researchgate.net Research has demonstrated the synthesis of new pyridine (B92270) heterocyclic hybrids where ethoxy and methoxy (B1213986) substituted phenyl rings are considered essential pharmacophores for their bioactivities. rsc.org

A Building Block for Multifunctional Molecules

The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound fits this description perfectly, as its functional groups can be independently or sequentially modified to introduce different functionalities into a target molecule. This makes it an attractive starting point for creating multifunctional molecules with tailored properties.

The phenolic hydroxyl group can undergo etherification or esterification, while the aromatic ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation. ksu.edu.sa These reactions allow for the attachment of various other chemical moieties, leading to the creation of molecules with combined properties. For example, the introduction of a polymerizable group could lead to a monomer, while the addition of a fluorescent tag could create a probe for biological imaging.

The synthesis of N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-5-yl)acetamide is a prime example of how this building block can be used to construct complex, multifunctional molecules. This compound features an isoindolinone core, known for its diverse biological activities, and the ethoxy and methoxy groups contribute to its lipophilicity, which can enhance its bioavailability. The synthesis of such molecules often involves multiple steps, starting with the functionalization of the this compound core. google.com

Applications as a Precursor in Polymer and Material Science

The utility of this compound extends beyond the synthesis of discrete molecules into the realm of polymer and material science. Its derivatives can serve as monomers for polymerization or as precursors for advanced organic electronic and photonic materials.

A Monomer or Cross-linking Agent in Polymer Chemistry

Derivatives of this compound can be functionalized with polymerizable groups, such as acrylates or vinyl ethers, to create monomers. google.com These monomers can then be polymerized, either alone or with other comonomers, to produce polymers with the 3-ethoxy-2-methoxyphenyl moiety as a pendant group. The presence of this group can influence the properties of the resulting polymer, such as its glass transition temperature, thermal stability, and solvent resistance. google.com

For instance, dimethoxyphenol-based monomers containing polymerizable functional groups like [meth]acrylate groups are useful for preparing polymers where dimethoxyphenyl moieties are part of the side chains. google.com This approach can lead to polymers with improved properties compared to those derived from other lignin-based monomers. google.com

Furthermore, if a derivative of this compound is synthesized with two or more polymerizable groups, it can act as a cross-linking agent. rsc.org Cross-linking is a process that connects polymer chains, forming a three-dimensional network structure. rsc.org This network structure can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the polymer. The perfluorocyclobutyl (PFCB) aryl ether moiety, which can be formed from trifluorovinyl ether groups, is an example of a cross-linkable unit that can impart desirable properties to polymers. rsc.org While not a direct derivative, this illustrates the principle of using functionalized phenols in creating cross-linked polymer networks.

A Precursor for Advanced Organic Electronic or Photonic Materials

Organic electronic and photonic materials are at the forefront of modern materials science, with applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. acs.orglbl.gov The performance of these materials is highly dependent on their molecular structure. The design and synthesis of new organic semiconductors often rely on the use of specific building blocks to tune their electronic and optical properties. lbl.gov

Derivatives of this compound can serve as precursors in the synthesis of these advanced materials. By strategically modifying the core structure, it is possible to create molecules with specific energy levels (HOMO and LUMO) and absorption/emission characteristics. acs.org For example, the core could be extended with conjugated systems or functionalized with electron-donating or electron-withdrawing groups to tailor its optoelectronic properties.

Derivatives as Reagents in Organic Transformations

Beyond its role as a structural component, derivatives of this compound can also function as reagents in various organic transformations. weebly.comsciencemadness.org The reactivity of its functional groups can be harnessed to effect specific chemical changes in other molecules.

For example, the phenolic hydroxyl group can be converted into a good leaving group, allowing the molecule to participate in nucleophilic substitution reactions. Alternatively, the electron-rich aromatic ring can act as a nucleophile in certain reactions.

A significant application of related phenolic compounds is in rearrangement reactions. The Claisen rearrangement, for instance, involves the thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol. sciencemadness.org While a direct example with this compound is not provided, its allyl ether derivative would be expected to undergo a similar transformation, providing a route to introduce an allyl group onto the aromatic ring.

Furthermore, orthoesters, which can be derived from phenols, are valuable reagents in organic synthesis. rsc.org They can act as dehydrating agents, alkylating agents, and are used in the Johnson-Claisen rearrangement. rsc.org A derivative of this compound could potentially be converted into an orthoester, expanding its utility as a synthetic reagent.

Role as Sulfurizing Agents or Catalytic Components

While this compound is not directly employed as a sulfurizing agent, its structural framework is integral to the synthesis of potent sulfur-transfer reagents. A key example is the heterocycle 3-ethoxy-1,2,4-dithiazoline-5-one , commercially known as EDITH . This compound is recognized for its efficiency as a sulfurizing agent, particularly in the automated solid-phase synthesis of oligonucleotide phosphorothioates. nih.govresearchgate.netnih.govglenresearch.com Phosphorothioate (B77711) oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are of significant interest in nucleic acid research and therapeutics due to their enhanced resistance to nuclease degradation. nih.govglenresearch.com

The synthesis of EDITH highlights the role of ethoxy-containing precursors. Although a direct conversion from this compound is not documented, the "ethoxy" component of EDITH necessitates a starting material bearing this functional group. The synthesis of such specialized sulfurizing agents often involves multi-step pathways where a molecule like this compound can serve as a fundamental building block for creating the necessary ethoxy-bearing intermediates.

The efficiency of various sulfurizing agents, including EDITH, has been a subject of considerable research. scite.ai These studies aim to develop reagents that are stable, highly reactive, and compatible with automated synthesis protocols. researchgate.net The demand for such reagents underscores the indirect but crucial role of foundational molecules like this compound in enabling the production of these critical components for biotechnology and medicinal chemistry.

| Agent Name | Abbreviation | Key Features | Relevant Findings |

|---|---|---|---|

| 3-Ethoxy-1,2,4-dithiazoline-5-one | EDITH | Efficient sulfur transfer, stable in solution. researchgate.net | Used in combination with fast deprotection chemistry for preparing sensitive phosphorothioate oligomers. nih.govnih.gov |

| 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | Widely used, but has limited long-term stability on synthesizers. glenresearch.com | A benchmark for comparing the efficiency of new sulfurizing agents. researchgate.net |

| Tetraethylthiuram disulfide | TETD | An early sulfurizing reagent. | Mentioned as a conventional agent in the development of improved methods. researchgate.net |

| 3-Amino-1,2,4-dithiazole-5-thione | ADTT | Inexpensive and highly efficient for large-scale synthesis. scite.ai | Fully compatible with automated solid-phase synthesis. scite.ai |

Ligand Design for Metal Complexation

The structure of this compound serves as an excellent starting point for the synthesis of ligands used in coordination chemistry. Through targeted synthetic modifications, it can be converted into more complex molecules capable of binding to metal ions, forming stable complexes with diverse geometries and potential applications in catalysis and materials science.

A primary pathway involves the conversion of this compound to 3-ethoxysalicylaldehyde (B1293910) . This transformation can be achieved through formylation reactions that introduce an aldehyde group onto the aromatic ring, typically ortho to the hydroxyl group. Established methods for the ortho-formylation of phenols include the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base) wikipedia.orgbyjus.com and the Duff reaction (using hexamine). wikipedia.orgecu.edu

Once synthesized, 3-ethoxysalicylaldehyde becomes a versatile building block for creating a wide array of Schiff base ligands. These ligands are typically formed through the condensation reaction of the aldehyde group with various primary amines. The resulting Schiff bases, which contain an imine (-C=N-) linkage, are excellent chelating agents for a variety of transition metal ions.

Research has demonstrated the synthesis of numerous metal complexes using Schiff base ligands derived from 3-ethoxysalicylaldehyde. These studies focus on the coordination behavior of the ligands and the structural characterization of the resulting metal complexes. For instance, Schiff bases synthesized from 3-ethoxysalicylaldehyde and different amines, such as 2-aminobenzoic acid researchgate.netbanglajol.info or 2-(2-aminophenyl)-1H-benzimidazole, researchgate.net have been used to form complexes with metals like Ni(II), Co(II), Cu(II), and Zn(II). researchgate.netbanglajol.inforesearchgate.net

The coordination chemistry of these complexes is often intricate. The ligand can act as a bidentate or tridentate donor, binding to the metal center through the azomethine nitrogen and the phenolic oxygen, and potentially other donor atoms from the amine precursor. banglajol.info The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. researchgate.net

| Amine Precursor | Resulting Schiff Base Ligand | Metal Ions Complexed | Observed Geometry of Complexes |

|---|---|---|---|

| 2-Amino Benzoic Acid | 3-Ethoxy salicylidene amino benzoic acid (ETSAN) | Ni(II), Co(II), Cu(II), Zn(II) | Six-coordinated (suggested) researchgate.netbanglajol.info |

| 2-(2-Aminophenyl)-1H-benzimidazole | 2-[(Z)-{(2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxyphenol (BMEP) | Ni(II), Co(II), Cu(II), Mn(II), Zn(II), VO(IV) | Octahedral researchgate.net |

| 1,2-Diaminobenzene | N,N'-Bis(3-ethoxy-2-hydroxybenzylidene)-1,2-phenylenediamine | Cu(II), Ni(II) | Distorted square planar / square pyramidal |

| 2-Aminobenzylamine | 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]-benzyl}iminomethyl)phenol | Cu(II), Ni(II), Zn(II) | Distorted square planar / tetrahedral |

Environmental Chemical Transformations and Occurrence Excluding Ecotoxicology

Presence as a Structural Motif in Natural Products (e.g., Lignin (B12514952) Degradation Products)

The 3-ethoxy-2-methoxyphenol structure is not commonly reported as a naturally occurring compound isolated directly from biological sources. However, its core components, the guaiacyl (2-methoxyphenol) and ethoxy-phenol motifs, are highly relevant in the context of natural product chemistry, particularly concerning the degradation of lignin. publish.csiro.au Lignin, a complex polymer abundant in plant cell walls, is primarily composed of phenylpropane units, including the guaiacyl unit. publish.csiro.audiva-portal.org

During the chemical or biological degradation of lignin, a variety of lower molecular weight phenolic compounds are released. ros.edu.pl For instance, the pyrolysis of lignin-containing biomass is a known source of guaiacol (B22219) (2-methoxyphenol). publish.csiro.audiva-portal.orgdtu.dk The presence of an ethoxy group, as seen in this compound, is typically not a primary feature of natural lignin. Instead, it often arises from the chemical modification of lignin or its degradation products. A notable example is the process of ethanolysis, where wood or lignin is treated with ethanol, leading to the formation of ethoxylated phenolic compounds. Research has identified compounds such as 1-ethoxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone from the ethanolysis products of spruce wood, demonstrating the introduction of an ethoxy group to a lignin-derived phenolic structure during chemical processing. google.com

Furthermore, complex natural products containing related structural motifs have been identified. For example, 4-[(1r,2s)-1-ethoxy-3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propyl]-2-methoxyphenol has been isolated from Ficus erecta. rsc.org While this compound is significantly more complex, it features both the 2-methoxyphenol and an ethoxy-substituted moiety, underscoring the occurrence of these structural elements in the broader family of natural products. The study of such compounds and their formation provides insight into the potential origins and chemical diversity of molecules like this compound as derivatives of natural precursors.

Pathways of Chemical Transformation in Environmental Matrices

Once released into the environment, phenolic compounds like this compound are subject to various transformation pathways in matrices such as soil and water. These transformations can be categorized as biotic, involving microorganisms, or abiotic, driven by chemical and physical factors.

Biotic Transformation: Microorganisms, particularly fungi and bacteria, play a crucial role in the degradation of methoxyphenols. ros.edu.pl Fungi belonging to the Basidiomycetes and Ascomycetes groups are known to biodegrade natural polymers like lignin, resulting in the formation of low molecular weight phenolics. ros.edu.pl Specific bacterial strains have also been shown to metabolize related compounds. For instance, some actinobacteria can degrade O-aryl alkyl ethers, converting 2-methoxyphenol and 3-methoxyphenol (B1666288) into 3-methoxycatechol, which is then subject to ring fission. researchgate.net The degradation of toluene (B28343) by the deep-sea bacterium Nesiotobacter exalbescens has been reported to produce 3-ethoxy-4-methoxyphenol (B1618380) as a metabolic intermediate, indicating that microbial pathways can generate ethoxy-methoxyphenyl structures. nih.gov The primary biotic degradation pathways for these compounds often involve hydroxylation, demethoxylation, and cleavage of the ether bond, ultimately leading to the breakdown of the aromatic ring. researchgate.netmdpi.com

Abiotic Transformation: Abiotic processes also contribute to the transformation of methoxyphenols in the environment. Key pathways include:

Photolysis: In the atmosphere and surface waters, methoxyphenols can be degraded by sunlight. mdpi.com Direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight (>290 nm). nih.gov Indirect photolysis, involving reactions with photochemically produced species like hydroxyl radicals (•OH), is also a significant degradation route. The atmospheric half-life for a related compound, 4-methoxyphenol, reacting with hydroxyl radicals is estimated to be about four hours. nih.gov

Oxidation: Methoxyphenols can react with various oxidants. In the atmosphere, this includes ozone (O₃) and nitrate (B79036) radicals (NO₃•). researchgate.net In soil and water, reactions with metal oxides, such as manganese oxides (e.g., birnessite), can lead to transformation. Studies on o-methoxyphenol (guaiacol) have shown that its presence can enhance the transformation of other environmental contaminants by participating in redox reactions mediated by these minerals. acs.org

Hydrolysis: The ether bonds in this compound are generally stable to hydrolysis under typical environmental pH conditions. semanticscholar.org Therefore, hydrolysis is not considered a major degradation pathway compared to microbial and oxidative processes.

The environmental fate of this compound is thus a complex interplay of these biotic and abiotic pathways, which collectively determine its persistence and transformation into other chemical species. The table below summarizes the potential degradation products based on studies of related methoxyphenols.

| Transformation Pathway | Reactant(s)/Condition(s) | Potential Intermediate Products | Reference(s) |

| Biotic Degradation | Fungi, Bacteria | 3-Methoxycatechol, Phenols, Catechols | ros.edu.plresearchgate.net |

| Photolysis (Atmospheric) | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, Ring-cleavage products | nih.gov |

| Heterogeneous Oxidation | Ozone (O₃) | Carboxylic acids (e.g., vanillic acid from vanillin) | researchgate.net |

| Soil-Mediated Oxidation | Manganese Oxides | Quinones, Oligomers | acs.org |

| Demethoxylation/Deethoxylation | Microbial or Abiotic | Catechol, Phenol (B47542) | mdpi.comresearchgate.net |

Role in Bio-oil Upgrading Processes (Focus on chemical reactions and pathways, not energy output/efficiency)

Bio-oil, produced from the fast pyrolysis of biomass, is a complex mixture of oxygenated organic compounds, including a significant fraction of phenolics derived from lignin, such as methoxyphenols. utwente.nlatlantis-press.com These oxygen-rich compounds contribute to the oil's instability and corrosiveness. To convert bio-oil into a stable, high-grade fuel, it must undergo upgrading processes designed to remove oxygen. This compound, as a representative of the ethoxy- and methoxy-substituted phenolics found in some bio-oils or as a model compound, is relevant to the study of these upgrading reactions. google.comosf.io

The primary chemical pathway for upgrading these phenolic compounds is catalytic hydrodeoxygenation (HDO) . asabe.org This process involves treating the bio-oil with hydrogen (H₂) at elevated temperatures and pressures in the presence of a heterogeneous catalyst. researchgate.netnih.gov The reactions for a compound like this compound would proceed through several steps:

Hydrogenolysis of Ether Bonds: The C-O bonds of the ethoxy and methoxy (B1213986) groups are cleaved. This is a crucial deoxygenation step. Studies on related compounds like guaiacol (2-methoxyphenol) and 2-ethoxyphenol (B1204887) show that these groups are removed to form phenol as a key intermediate. rsc.orgresearchgate.net It is expected that this compound would similarly yield phenol or catechol.

Hydrogenation of the Aromatic Ring: The resulting phenolic ring is then saturated with hydrogen. For example, phenol is hydrogenated to cyclohexanol (B46403) and/or cyclohexanone. rsc.orgnih.govresearchgate.net

Further Deoxygenation and Hydrogenation: Any remaining hydroxyl groups are removed as water, and unsaturated intermediates like cyclohexene (B86901) are hydrogenated to form fully saturated hydrocarbons, such as cyclohexane. nih.gov

Another important upgrading technology is electrocatalytic hydrogenation (ECH) , which uses electricity to drive the hydrogenation and hydrodeoxygenation reactions at milder conditions (ambient pressure and lower temperatures) than traditional HDO. rsc.orgresearchgate.netbohrium.com In ECH, a compound like this compound would be reduced at a catalyst surface (e.g., Raney Nickel). researchgate.net Research on a mixture of 2-ethoxyphenol, guaiacol, and 2-isopropoxyphenol (B44703) demonstrated that all three compounds undergo aryl ether cleavage to form phenol, which is subsequently hydrogenated to cyclohexanol. rsc.orgresearchgate.net This indicates that the size of the alkoxy group has little effect on the reaction rate, suggesting this compound would react similarly. rsc.org

The table below outlines the catalysts and resulting products from upgrading processes involving related phenolic compounds.

| Upgrading Process | Model Compound(s) | Catalyst System | Primary Products | Reference(s) |

| Hydrodeoxygenation (HDO) | Guaiacol, Phenol | Pd/Al₂O₃-TiO₂ | Cyclohexanol, Cyclohexane | researchgate.netbohrium.com |

| Hydrodeoxygenation (HDO) | Phenol, Guaiacol | Pd-MMT(H⁺) | Cyclohexane, Cyclohexanol | nih.gov |

| Electrocatalytic Hydrogenation (ECH) | Guaiacol, 2-Ethoxyphenol | Raney-Nickel Cathode | Phenol, Cyclohexanol | rsc.orgresearchgate.net |